Product packaging for 2,5-Dibromo-3-methylbenzoic acid(Cat. No.:CAS No. 908597-09-1)

2,5-Dibromo-3-methylbenzoic acid

Cat. No.: B3301337
CAS No.: 908597-09-1
M. Wt: 293.94 g/mol
InChI Key: OHHXQXBIJHUQLZ-UHFFFAOYSA-N
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Description

Significance of Dihalogenated Aromatic Carboxylic Acids in Organic Synthesis

Dihalogenated aromatic compounds are highly valuable precursors in organic synthesis, primarily due to their ability to undergo sequential and selective functionalization. The two halogen atoms, typically bromine or iodine, serve as reactive handles for a variety of cross-coupling reactions. This is particularly true for dihalogenated aromatic carboxylic acids, which possess an additional reactive site at the carboxyl group.

The utility of a 2,5-dibromo substitution pattern is well-demonstrated in the chemistry of analogous compounds like 2,5-dibromothiophenes. In these systems, the two bromine atoms can be selectively reacted in a stepwise manner, for example, through palladium-catalyzed Suzuki cross-coupling reactions. nih.govresearchgate.netscispace.com This allows for the controlled, regioselective introduction of two different aryl groups, leading to the synthesis of complex bi-aryl or multi-aryl structures. nih.govnih.gov Such structures are pivotal in the development of organic electronics, polymers, and drug candidates. nih.govresearchgate.net The presence of the carboxylic acid function further enhances synthetic versatility, allowing for transformations such as amidation or esterification after the carbon-carbon bond-forming reactions have been completed.

Overview of Benzoic Acid Derivatives as Versatile Synthetic Precursors

Benzoic acid and its derivatives are a cornerstone of modern chemical synthesis, serving as readily available and versatile starting materials. chemicalbook.comnih.gov Their applications span numerous industries, including the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govorgsyn.org The reactivity of the benzoic acid scaffold can be tuned by the substituents on the aromatic ring. The carboxylic acid group itself is a versatile functional group; it can be converted into esters, amides, acid chlorides, or alcohols, providing multiple pathways for molecular elaboration.

Furthermore, the aromatic ring of benzoic acid can participate in electrophilic substitution reactions, allowing for the introduction of additional functional groups, although the carboxylic acid group itself is deactivating and directs incoming groups to the meta-position. sigmaaldrich.com The ability to use benzoic acids as building blocks for creating more complex molecules is a fundamental strategy in drug discovery and materials science. orgsyn.org For instance, the synthesis of 2-propoxy-5-methylbenzoic acid from p-cresotinic acid highlights a typical multi-step synthetic route involving esterification and etherification to build up molecular complexity on a benzoic acid framework. nih.govnist.gov

Research Trajectories and Academic Imperatives for 2,5-Dibromo-3-methylbenzoic acid

The specific academic and research interest in this compound is driven by its potential as a highly functionalized and regiochemically defined building block. The research trajectories for this compound are largely dictated by the unique reactivity conferred by its three distinct functional handles: the two bromine atoms and the carboxylic acid group.

A primary research imperative is the exploration of this molecule in palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms—influenced by the electronic effects of the adjacent methyl and carboxyl groups—could potentially allow for selective, stepwise functionalization. A synthetic chemist could, in principle, replace one bromine atom via a Suzuki or Sonogashira reaction, then perform a different coupling reaction at the second bromine position. This provides a clear and controlled pathway to complex, unsymmetrically substituted aromatic compounds that are otherwise difficult to access.

Another key research direction is the use of this compound in medicinal chemistry. The 2,5-dibromo-3-methyl substitution pattern provides a rigid scaffold onto which various pharmacophores can be attached. Following the construction of a core structure via cross-coupling, the carboxylic acid can be readily converted into an amide by coupling with a diverse range of amines, a common strategy in the late-stage functionalization of drug candidates.

The synthesis of this compound itself presents a research objective. Reports suggest it can be synthesized from 2-amino-5-bromo-3-methylbenzoic acid, likely via a Sandmeyer reaction where the amino group is converted into a bromine atom. chemicalbook.com Optimizing this synthesis and developing alternative routes are crucial steps to make this valuable building block more accessible for broader research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2O2 B3301337 2,5-Dibromo-3-methylbenzoic acid CAS No. 908597-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHXQXBIJHUQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 2,5 Dibromo 3 Methylbenzoic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides. These transformations are fundamental in synthesizing more complex molecules for various applications.

Esterification Reactions and Synthesis of Ester Derivatives

Esterification is one of the most common derivatizations of carboxylic acids. For 2,5-Dibromo-3-methylbenzoic acid, this transformation is typically achieved through acid-catalyzed esterification, such as the Fischer esterification method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. aocs.org

Common catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and solid acid catalysts. aocs.orgmdpi.com The choice of alcohol determines the resulting ester, allowing for the synthesis of a wide array of ester derivatives.

Table 1: General Conditions for Esterification of this compound
ReactantReagentCatalystTypical ConditionsProduct
This compoundAlcohol (e.g., Methanol (B129727), Ethanol)Conc. H₂SO₄ or HClReflux in excess alcoholCorresponding alkyl 2,5-dibromo-3-methylbenzoate
This compoundAlcoholSolid Acid Catalyst (e.g., Zr/Ti oxides)HeatingCorresponding alkyl 2,5-dibromo-3-methylbenzoate

Amidation Reactions and Formation of Amide Derivatives

The synthesis of amides from this compound can be accomplished through several methods. A classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov

Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents or specific catalysts. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by activating the carboxylic acid. libretexts.org More recent methods utilize catalysts such as boric acid or titanium tetrachloride (TiCl₄) to promote the direct amidation under milder conditions, offering a more atom-economical route. nih.govresearchgate.net

Table 2: Representative Amidation Strategies for this compound
Starting MaterialReagentsKey FeaturesProduct
This compound1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH)Two-step process via acyl chloride intermediate. Generally high-yielding.N,N-Disubstituted-2,5-dibromo-3-methylbenzamide
This compoundAmine (R¹R²NH), DCC or EDECOne-pot reaction using a carbodiimide (B86325) coupling agent.N,N-Disubstituted-2,5-dibromo-3-methylbenzamide
This compoundAmine (R¹R²NH), TiCl₄, Pyridine (B92270)Direct condensation catalyzed by a Lewis acid. nih.govN,N-Disubstituted-2,5-dibromo-3-methylbenzamide
This compoundAmine (R¹R²NH), Boric AcidSolvent-free or high-temperature conditions for direct condensation. researchgate.netN,N-Disubstituted-2,5-dibromo-3-methylbenzamide

Other Carboxyl Functional Group Modifications

Beyond ester and amide formation, the carboxylic acid group can undergo other significant transformations. One important reaction is its conversion to an acyl chloride, a highly reactive intermediate. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.uk The resulting 2,5-dibromo-3-methylbenzoyl chloride is a valuable precursor for a variety of nucleophilic acyl substitution reactions.

Another key modification is the reduction of the carboxylic acid to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively accomplish this, converting the -COOH group to a -CH₂OH group. libretexts.org A milder and more selective alternative is the use of borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF), which reduces carboxylic acids rapidly at room temperature and is tolerant of many other functional groups. libretexts.org

Reactivity of Aromatic Halogen Atoms and Cross-Coupling Strategies

The two bromine atoms on the aromatic ring of this compound are key sites for reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is primarily exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions of Bromo-Substituents

Nucleophilic Aromatic Substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. byjus.comlibretexts.org

For an SₙAr reaction to occur at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), particularly at positions ortho and/or para to the leaving group. byjus.comlibretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In this compound, the substituents present a mixed electronic profile. The methyl group (-CH₃) is electron-donating, which deactivates the ring towards nucleophilic attack. The carboxylic acid group (-COOH) is an electron-withdrawing group, but it is less activating than a nitro group (-NO₂), which is commonly found in substrates that readily undergo SₙAr. byjus.com Furthermore, under basic conditions often required for SₙAr, the carboxylic acid will be deprotonated to the carboxylate (-COO⁻), which is an electron-donating group and further deactivates the ring. Consequently, direct nucleophilic aromatic substitution of the bromo-substituents on this compound is generally challenging and requires harsh reaction conditions or the use of very strong nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent the most significant synthetic utility of the bromo substituents on this compound. nih.govnih.gov These reactions follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov A key aspect of using this particular substrate is the potential for regioselectivity, as the two bromine atoms are in different chemical environments. The bromine atom at the C2 position is flanked by both a methyl group and a carboxylic acid group, making it significantly more sterically hindered than the bromine atom at the C5 position. This steric difference is the primary factor that allows for selective, mono-functionalization at the less hindered C5 position under controlled reaction conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govfishersci.com It is a highly versatile method for creating biaryl compounds or introducing alkyl or vinyl groups. By using one equivalent of the boronic acid, selective coupling at the C5 position of this compound can be achieved.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. Similar to the Suzuki coupling, selective reaction at the C5-bromo position is expected due to sterics, allowing for the introduction of a vinyl group at this position. mychemblog.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. libretexts.orgwikipedia.org This method is used to synthesize arylalkynes. For this compound, this provides a route to introduce an alkynyl substituent selectively at the C5 position.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
Reaction NameCoupling PartnerTypical Catalyst SystemBaseProduct Type (at C5)
Suzuki-MiyauraR-B(OH)₂ or R-B(OR)₂Pd(PPh₃)₄, Pd(OAc)₂/LigandK₂CO₃, K₃PO₄, NaOEtAryl, vinyl, or alkyl substituted
HeckAlkene (H₂C=CHR)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃Substituted alkene
SonogashiraTerminal Alkyne (HC≡CR)Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIEt₃N, DiisopropylamineAlkynyl substituted

Carbon-Halogen Bond Activation and Subsequent Functionalization

The presence of two bromine atoms on the aromatic ring of this compound offers significant opportunities for carbon-halogen bond activation, a cornerstone of modern synthetic chemistry. This activation allows for the selective replacement of bromine with a variety of other functional groups, thereby enabling the synthesis of a diverse array of derivatives.

One of the most powerful methods for activating carbon-halogen bonds is through transition metal-catalyzed cross-coupling reactions. For instance, in a manner analogous to other aryl halides, the bromine atoms of this compound can participate in well-established reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions, typically employing palladium or copper catalysts, facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the carboxylic acid and methyl groups, may allow for selective or sequential functionalization under carefully controlled conditions.

A study on a related compound, 2,5-dibromo-3-methylpyridine, which shares the same substitution pattern on an aromatic ring, highlights the utility of such approaches. In this case, the dibrominated pyridine derivative serves as a versatile building block for creating more complex molecules through sequential cross-coupling reactions. chemicalbook.comnih.gov

Furthermore, the conversion of the carboxylic acid to other functional groups can influence the reactivity of the carbon-halogen bonds. For example, transformation into an ester or amide can alter the electronic properties of the ring and, consequently, the susceptibility of the C-Br bonds to activation. A one-pot synthesis strategy has been developed for creating 2,5-disubstituted 1,3,4-oxadiazoles from various carboxylic acids, including those with halogen substituents. nih.gov This method showcases how the core structure can be elaborated into heterocyclic systems while retaining the halogen handles for subsequent diversification. nih.gov

The activation of carbon-halogen bonds is not limited to metal-catalyzed processes. Nucleophilic aromatic substitution (SNAr) reactions can also be employed, particularly if the aromatic ring is further activated by strongly electron-withdrawing groups. However, given the substitution pattern of this compound, such reactions might require harsh conditions.

Reactivity of the Aromatic Methyl Group in this compound

The methyl group attached to the benzene (B151609) ring of this compound is not merely a passive substituent. It represents a reactive handle that can be manipulated to introduce further chemical diversity. Its position adjacent to a bromine atom and ortho to the carboxylic acid group can influence its reactivity in unique ways.

The benzylic position of the methyl group is particularly susceptible to radical-mediated reactions. Benzylic halogenation, a classic transformation, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxide. khanacademy.orgmasterorganicchemistry.com This reaction would convert the methyl group into a bromomethyl group, creating a highly versatile electrophilic center for subsequent nucleophilic substitution reactions. This strategy is widely used in organic synthesis to introduce a wide range of functionalities. google.comgoogle.com For example, the resulting benzyl (B1604629) bromide can be converted to alcohols, ethers, amines, and nitriles, or used in the formation of new carbon-carbon bonds.

Table 1: Potential Side-Chain Functionalization Reactions

Reaction TypeReagentsProduct Functional Group
Benzylic BrominationN-Bromosuccinimide (NBS), light/peroxideBromomethyl (-CH2Br)
OxidationPotassium permanganate (B83412) (KMnO4), heatCarboxylic acid (-COOH)

Alternatively, the methyl group can be oxidized. Strong oxidizing agents, such as potassium permanganate (KMnO4) under harsh conditions (alkaline solution followed by acidification), can oxidize an alkyl group on a benzene ring to a carboxylic acid. masterorganicchemistry.comlibretexts.org In the case of this compound, this would lead to the formation of a phthalic acid derivative, specifically 2,5-dibromo-1,3-benzenedicarboxylic acid. This transformation converts an ortho/para-directing alkyl group into a meta-directing carboxyl group, which can be a strategic move in multi-step syntheses. masterorganicchemistry.com

While less common for a simple methyl group, condensation and cyclization reactions can be envisioned, particularly after initial functionalization. For instance, if the methyl group is first converted to a bromomethyl group as described above, it can then participate in intramolecular cyclization reactions. If the carboxylic acid group is converted to an ester, the resulting benzylic bromide could potentially undergo an intramolecular reaction to form a lactone, although this would depend on the specific reaction conditions and the conformational flexibility of the molecule.

More elaborate cyclization strategies could involve the functionalized methyl group reacting with a substituent introduced at one of the bromine positions. For example, if a nucleophilic group is installed at the C-2 or C-5 position via a cross-coupling reaction, the bromomethyl group could then react with it to form a new heterocyclic ring fused to the benzene core.

Advanced Chemical Transformations and Multi-Step Synthesis Pathways

The true synthetic potential of this compound is realized in multi-step synthesis, where the various reactive sites are manipulated in a controlled sequence to build complex molecular architectures. The interplay between the carboxylic acid, the methyl group, and the two bromine atoms allows for a high degree of strategic planning.

A synthetic chemist can devise numerous pathways by considering the order of reactions. For example, one could first perform reactions at the carboxylic acid group, such as esterification or amidation, to protect it or to introduce a new functional handle. Following this, selective functionalization of one or both bromine atoms via cross-coupling reactions could be undertaken. Finally, modification of the methyl group could be performed. The choice of when to modify the methyl group is crucial, as its oxidation to a carboxylic acid would change it from an ortho/para director to a meta director, thereby influencing the regioselectivity of any subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com

An example of a multi-step synthesis starting from a related compound, 2-amino-3-methylbenzoic acid, involves a one-pot, three-step process to produce 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn This process includes the formation of a benzoxazinedione, followed by aminolysis and then electrophilic halogenation. sioc-journal.cn While the starting material is different, this demonstrates the kind of sequential transformations that can be applied to substituted benzoic acids.

The development of multi-step syntheses often relies on retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.comlibretexts.org For a complex target derived from this compound, the disconnections would likely involve the bonds formed through cross-coupling reactions at the C-Br positions and the functional groups derived from the methyl and carboxylic acid moieties.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the elucidation of organic structures, providing unparalleled detail about the chemical environment of individual atoms.

¹H NMR Analysis of Aromatic and Aliphatic Protons

The proton NMR (¹H NMR) spectrum of 2,5-Dibromo-3-methylbenzoic acid reveals distinct signals corresponding to the aromatic and aliphatic protons within the molecule. The aromatic region of the spectrum is of particular interest, showcasing the substitution pattern on the benzene (B151609) ring. The two aromatic protons, being non-equivalent, would be expected to appear as distinct signals. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid group, as well as the electron-donating nature of the methyl group. The aliphatic region is characterized by a signal corresponding to the methyl group protons. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the 3:2 ratio of methyl to aromatic protons.

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH7.5 - 8.0Doublet
Aromatic CH7.5 - 8.0Doublet
Methyl (CH₃)~2.5Singlet
Carboxylic Acid (COOH)10.0 - 13.0Broad Singlet

Note: Predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Determination and Hybridization States

The carbon-13 NMR (¹³C NMR) spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the carbon skeleton. The spectrum will exhibit signals for the two bromine-substituted aromatic carbons, the two proton-bearing aromatic carbons, the carbon to which the methyl group is attached, the carbon bearing the carboxylic acid group, the methyl carbon itself, and the carbonyl carbon of the carboxylic acid. The chemical shifts of these carbons provide valuable information about their hybridization state (sp² for aromatic and carbonyl carbons, sp³ for the methyl carbon) and electronic environment. For instance, the carbons attached to the electronegative bromine atoms will be shifted downfield.

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 175
Aromatic C-Br120 - 130
Aromatic C-H130 - 140
Aromatic C-CH₃~140
Aromatic C-COOH~135
Methyl (CH₃)20 - 25

Note: Predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions

To definitively assign the complex NMR data and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent relationship on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is instrumental in assigning the signals in the ¹³C NMR spectrum. For example, the signals for the two aromatic protons in the ¹H NMR spectrum will correlate with the signals of the carbons they are directly attached to in the ¹³C NMR spectrum. Similarly, the methyl proton signal will correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. sdsu.edu This is crucial for piecing together the entire molecular structure. For instance, the methyl protons would show correlations to the adjacent aromatic carbons (C2 and C4) and the carbon to which the methyl group is attached (C3). The aromatic protons would show correlations to neighboring carbons, including the bromine-substituted carbons and the carbon bearing the carboxylic acid.

Together, these 2D NMR techniques provide an unambiguous and detailed structural elucidation of this compound.

Vibrational Spectroscopy Applications for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

O-H Stretch : A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch : A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid. researchgate.net

C-O Stretch : An absorption band in the region of 1200-1300 cm⁻¹ is attributed to the stretching vibration of the carbon-oxygen single bond of the carboxylic acid.

Aromatic C-H Stretch : Absorption bands above 3000 cm⁻¹ are indicative of the stretching vibrations of the aromatic C-H bonds.

Aromatic C=C Stretch : Several bands in the 1400-1600 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

C-Br Stretch : The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O Stretch (Carboxylic Acid)~1700
Aromatic C=C Stretch1400 - 1600
C-O Stretch (Carboxylic Acid)1200 - 1300
C-Br Stretch500 - 700

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the Raman spectrum would also show characteristic bands for the various functional groups. The symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals. Key expected features include:

Aromatic Ring Breathing Mode : A strong, sharp band around 1000 cm⁻¹ is characteristic of the symmetric breathing vibration of the benzene ring.

C=O Stretch : The carbonyl stretch will also be visible in the Raman spectrum, though its intensity may differ from the FT-IR spectrum.

C-Br Stretch : The C-Br stretching vibrations will also be observable in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure and functional groups.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. For this compound (C₈H₆Br₂O₂), with a molecular weight of approximately 293.94 g/mol , mass spectrometry provides definitive confirmation of its elemental composition and offers insights into its structure through fragmentation analysis. A key characteristic in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern created by the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance. This results in a triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1 for the molecular ion cluster.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids, as it typically causes minimal fragmentation. This allows for the clear determination of the molecular weight.

Research Findings: When analyzed via ESI-MS in negative ion mode, this compound is expected to be readily deprotonated, yielding a prominent molecular ion peak [M-H]⁻. The corresponding m/z (mass-to-charge ratio) values would confirm the molecular mass. The use of ESI-MS is also crucial when coupling liquid chromatography with mass spectrometry (LC-MS) for purity analysis and identification. For related bromo-aromatic compounds, reverse-phase HPLC methods using mobile phases containing acetonitrile, water, and an acid modifier like formic acid are suitable for MS-compatible analysis. sielc.com

Table 1: Expected ESI-MS Data for this compound

Ion SpeciesDescriptionExpected m/z (isotopic cluster)
[M-H]⁻Deprotonated molecule[C₈H₅⁷⁹Br₂O₂]⁻ at ~292.87, [C₈H₅⁷⁹Br⁸¹BrO₂]⁻ at ~294.87, [C₈H₅⁸¹Br₂O₂]⁻ at ~296.87

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a powerful tool for assessing the purity of a sample and identifying volatile and thermally stable compounds.

Research Findings: Direct analysis of carboxylic acids by GC-MS can be challenging due to their low volatility and tendency to adsorb on the chromatographic column. researchgate.net Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. researchgate.netnih.gov Once derivatized, the compound can be analyzed by GC-MS.

The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern that is useful for structural confirmation. For aromatic carboxylic acids and their derivatives, fragmentation often proceeds via predictable pathways. miamioh.edu

Expected Fragmentation Pattern:

Loss of the ester group: Cleavage of the O-R bond of the ester.

Loss of the carboxyl group: A fragment corresponding to the loss of the entire -COOR group.

Decarbonylation: Loss of a CO molecule from fragment ions.

Loss of Bromine: Cleavage of a C-Br bond, resulting in a fragment ion [M-Br]⁺.

Table 2: Hypothetical GC-MS Fragmentation Data for Trimethylsilyl (TMS) derivative of this compound

Fragment IonDescription
[M]⁺Molecular ion of the TMS ester
[M-15]⁺Loss of a methyl group (•CH₃) from the TMS group
[M-Br]⁺Loss of a bromine atom (•Br)
[M-COOTMS]⁺Loss of the trimethylsilyl carboxylate group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous information about molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

By analyzing the diffraction pattern of X-rays from a single crystal, the exact coordinates of each atom in the molecule can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles.

Research Findings: While a single crystal X-ray structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into the expected structural features. For instance, the crystal structure of methyl 3,5-dibromo-4-methylbenzoate reveals that the molecule is essentially planar, with a very small dihedral angle between the benzene ring and the carboxylate substituent. nih.gov A similar planarity would be expected for this compound, although the conformation of the carboxylic acid group relative to the ring (i.e., the C-C-C=O torsion angle) would be definitively established by such a study.

Table 3: Illustrative Crystallographic Data from a Related Compound (Methyl 3,5-dibromo-4-methylbenzoate) nih.gov

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)3.9716 (2)
b (Å)14.2359 (7)
c (Å)17.2893 (8)
Dihedral Angle (Benzene ring to Carboxylate)7.1 (2)°

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the solid-state properties of a material.

Research Findings: For this compound, several types of intermolecular interactions are expected to play a role in its crystal packing:

Hydrogen Bonding: Carboxylic acids are well known to form strong hydrogen bonds. The most common motif is a centrosymmetric dimer, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. An alternative arrangement, observed in the crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, is a catemeric (chain-like) structure formed by a continuous chain of hydrogen bonds. nih.gov

Halogen Bonding: The bromine atoms in the molecule can act as electrophilic halogen bond donors, interacting with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule. Such C-Br···O interactions have been observed in the crystal structure of methyl 3,5-dibromo-4-methylbenzoate, where they help link molecules into layers. nih.gov

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionAnalogous Observation
O-H···O Hydrogen BondingFormation of carboxylic acid dimers or chains.Common for carboxylic acids; chain motif seen in 2,6-dibromo-3,4,5-trimethoxybenzoic acid. nih.gov
Halogen Bonding (Br···O)Interaction between a bromine atom and a carbonyl oxygen.Observed in methyl 3,5-dibromo-4-methylbenzoate. nih.gov
C-H···O/Br Hydrogen BondingWeak interactions involving aromatic or methyl C-H bonds.C-H···Br and C-H···O bonds are present in methyl 3,5-dibromo-4-methylbenzoate. nih.gov
π-π StackingStacking of aromatic rings.A common stabilizing interaction in aromatic compounds.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is essential for routine identification, purity assessment, and the study of polymorphism. units.it

Research Findings: A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. units.it By comparing the diffraction pattern of a synthesized batch of this compound to a reference pattern, one can confirm its identity and phase purity.

Furthermore, PXRD is the primary tool for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. The PXRD pattern, characterized by the positions (2θ angles) and intensities of the diffraction peaks, would uniquely identify each polymorphic form of this compound, if any exist.

Computational and Theoretical Investigations of 2,5 Dibromo 3 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic environment of 2,5-Dibromo-3-methylbenzoic acid, which in turn governs its chemical reactivity. These methods solve the Schrödinger equation, or a simplified form of it, for the molecule to determine its energy and electronic distribution.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the more complex many-electron wavefunction. For a molecule like this compound, DFT can be used to predict a variety of properties, including its geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO).

A popular choice within DFT is the use of hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange to improve accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that often yields reliable results for organic molecules. webofjournals.com Another functional, such as B97-D, might be selected for its inclusion of dispersion corrections, which could be important for analyzing potential intermolecular interactions. nih.gov

The application of these functionals would allow for the calculation of key reactivity descriptors, as illustrated in the hypothetical data below.

Calculated Property Hypothetical Value Significance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.8 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVRelates to the chemical reactivity and kinetic stability of the molecule.
Ionization Potential6.5 eVThe energy required to remove an electron.
Electron Affinity1.8 eVThe energy released when an electron is added.

These are hypothetical values to illustrate the output of DFT calculations and are not based on experimental data for this specific molecule.

For a more comprehensive understanding, the results from DFT are often compared with those from other computational methods.

Ab initio methods , such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net While generally more computationally expensive than DFT, they can provide a valuable benchmark for the geometric and energetic predictions. For instance, a comparative study could reveal the level of agreement between DFT and MP2 on the rotational barrier of the carboxylic acid group.

Semi-empirical methods , on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster, making them suitable for initial explorations of large molecules or complex potential energy surfaces. A comparative analysis involving these different levels of theory would provide a more robust and confident prediction of the properties of this compound.

The accuracy of any quantum chemical calculation is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine, a basis set that can adequately describe the electron distribution is crucial.

Pople-style basis sets, such as 6-311+G(d,p) , are commonly used. researchgate.net The '6-311' indicates the number of Gaussian functions used to describe the core and valence orbitals. The '+' adds diffuse functions, which are important for describing anions and weak interactions, while the '(d,p)' adds polarization functions to allow for more flexibility in the orbital shapes.

For even higher accuracy, especially for the bromine atoms, correlation-consistent basis sets like Dunning's cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) could be employed. nih.gov The selection of the basis set is a trade-off between desired accuracy and computational resources. An optimization process would involve performing calculations with increasingly larger basis sets to ensure that the predicted properties have converged.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound dictates how it interacts with other molecules. Computational methods are invaluable for determining its preferred shape and conformational flexibility.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral (torsional) angles.

Gas phase optimizations provide the intrinsic geometry of the molecule without the influence of a solvent. nih.gov This is useful for understanding the fundamental properties of the isolated molecule.

Solution phase optimizations can be performed using continuum solvation models, which simulate the effect of a solvent on the molecule's geometry and energetics. This would be important for predicting its behavior in a chemical reaction that occurs in a solvent.

A hypothetical comparison of optimized geometric parameters in the gas phase versus a solvent like water is presented below.

Geometric Parameter Hypothetical Gas Phase Value Hypothetical Aqueous Phase Value
C-COOH Bond Length1.49 Å1.50 Å
O-H Bond Length0.97 Å0.98 Å
Phenyl-COOH Dihedral Angle~0°~5-10°

These are hypothetical values to illustrate the output of geometry optimization and are not based on experimental data for this specific molecule.

The presence of the carboxylic acid and methyl groups, attached to the benzene (B151609) ring, introduces conformational flexibility. The primary mode of this flexibility would be the rotation around the single bond connecting the carboxylic acid group to the phenyl ring.

A potential energy surface (PES) scan can be performed to explore this flexibility. nih.gov This involves systematically changing a specific dihedral angle (in this case, the angle defining the orientation of the -COOH group relative to the ring) and calculating the energy at each step. The resulting plot of energy versus the dihedral angle would reveal the lowest energy conformers (the "valleys" on the surface) and the energy barriers to rotation (the "hills"). This analysis would indicate whether the planar conformation, where the carboxylic acid group is in the same plane as the benzene ring, is the most stable, and how much energy is required to rotate it out of the plane.

Electronic Structure and Reactivity Descriptors

A thorough analysis of the electronic structure and reactivity of this compound would typically involve a suite of computational methods to provide a deep understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A small HOMO-LUMO gap generally suggests higher reactivity. For this compound, a computational study would pinpoint the spatial distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. However, no specific published data on the HOMO-LUMO energies or their distribution for this compound were found.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization States

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals. An NBO analysis of this compound would elucidate the nature of the carbon-bromine bonds, the delocalization of electrons within the benzene ring, and the electronic interactions involving the carboxylic acid and methyl groups. This information is critical for a precise understanding of the molecule's stability and reactivity. Unfortunately, no NBO analysis specific to this molecule has been reported in the searched scientific literature.

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic/Nucleophilic Regions

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MESP map for this compound would clearly illustrate the reactive landscape of the molecule, highlighting the electrophilic nature of the carboxylic acid proton and the potential for interactions at the bromine and oxygen atoms. Despite the utility of this method, no MESP maps for this specific compound were discovered.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are also powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model and structural elucidation.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These predictions are invaluable for assigning experimental spectra and confirming molecular structures. A computational study on this compound would involve optimizing its geometry and then calculating the NMR shielding tensors. The predicted chemical shifts could then be compared with any available experimental NMR data. However, a search for such a computational study or even experimental NMR data for this specific compound proved unfruitful. While studies on other substituted benzoic acid esters have shown the utility of DFT in understanding anomalous chemical shifts, this has not been extended to this compound in the available literature. nih.gov

Simulation of Vibrational Spectra (IR, Raman)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for simulating and interpreting the vibrational spectra of molecules like this compound. cardiff.ac.uk These simulations provide a detailed understanding of the molecular vibrations, aiding in the assignment of experimental Infrared (IR) and Raman spectral bands. cardiff.ac.ukresearchgate.net The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. indexcopernicus.com These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. nih.gov

For substituted benzoic acids, the vibrational spectra are characterized by several key regions. The high-frequency region above 3000 cm⁻¹ is typically associated with C-H stretching vibrations of the aromatic ring and the methyl group. indexcopernicus.com The stretching vibration of the carboxylic acid's hydroxyl group (O-H) usually appears as a broad band in the IR spectrum, often centered around 3000 cm⁻¹. The carbonyl (C=O) stretching vibration is a very strong and characteristic band in the IR spectrum, typically appearing in the 1680-1710 cm⁻¹ region for dimeric benzoic acids. indexcopernicus.com In the Raman spectrum, this mode also shows strong intensity. indexcopernicus.com

Vibrations involving the substituents—bromine and methyl groups—also give rise to characteristic bands. The C-Br stretching vibrations are expected at lower frequencies, typically in the range of 500-700 cm⁻¹. The methyl group has characteristic symmetric and asymmetric stretching and bending modes. The in-plane and out-of-plane bending vibrations of the C-H bonds of the phenyl ring are found in the 1000-1300 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively. indexcopernicus.com

Theoretical spectrograms can be constructed from the calculated intensities, providing a visual comparison with experimental FT-IR and FT-Raman spectra. nih.govnih.gov The analysis of the Potential Energy Distribution (PED) allows for a complete assignment of the vibrational modes, clarifying the contribution of different internal coordinates to each normal mode. indexcopernicus.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Substituted Benzoic Acids

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Carboxylic Acid (-COOH)O-H Stretch2800-3300 (broad)StrongWeak
Carbonyl (C=O)C=O Stretch1680-1710Very StrongStrong
Aromatic RingC-H Stretch3000-3100MediumStrong
Aromatic RingC=C Stretch1450-1600Medium-StrongMedium-Strong
Methyl Group (-CH₃)C-H Stretch2850-2970MediumMedium
Carbon-Bromine (-Br)C-Br Stretch500-700StrongMedium

UV-Vis Absorption Spectrum Modeling and Electronic Transitions

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). academie-sciences.fr This method allows for the calculation of excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. sharif.edu The solvent effects can be incorporated into these calculations using models like the Conductor-like Polarizable Continuum Model (CPCM). academie-sciences.fr

For benzoic acid and its derivatives, the UV-Vis spectrum typically shows two main absorption bands in the UV region, often referred to as the B-band and C-band. rsc.orgrsc.org These bands arise from π → π* electronic transitions within the benzene ring. The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring. rsc.org

In this compound, the bromine atoms, with their lone pairs of electrons, and the methyl group, an electron-donating group, are expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzoic acid. Halogen atoms can participate in n → σ* and n → π* transitions, which can also influence the spectral features.

Computational modeling can identify the specific molecular orbitals involved in each electronic transition. For instance, the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition is often the lowest energy transition. The analysis of these orbitals reveals the charge transfer characteristics of the electronic excitations. For substituted benzoic acids, transitions can involve charge transfer from the aromatic ring and substituents to the carboxylic acid group.

Table 2: Predicted Electronic Transitions and Absorption Maxima for Substituted Benzoic Acids

Transition TypeOrbitals InvolvedPredicted λ_max (nm)Solvent Effects
π → πHOMO → LUMO270-290Red shift in polar solvents
π → πHOMO-1 → LUMO230-250Blue shift in polar solvents rsc.org
n → π*Lone pair → LUMO> 300Blue shift in protic solvents

Intermolecular Interactions and Supramolecular Assembly Prediction

The solid-state structure of this compound is governed by a variety of intermolecular interactions, which dictate the crystal packing and supramolecular assembly. Computational methods are instrumental in characterizing and quantifying these non-covalent interactions.

Characterization of Hydrogen Bonding Networks

The most significant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bonding between the carboxylic acid groups. Substituted benzoic acids commonly form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net This strong and directional interaction is a primary driver in the formation of the crystal lattice. In some cases, instead of dimers, catemeric (chain-like) arrangements are formed through a single O-H···O hydrogen bond between adjacent molecules. nih.gov The presence of bulky substituents can influence the preference for a dimer versus a chain motif.

Quantification of π-π Stacking Interactions and Crystal Lattice Energies

Aromatic rings in molecules like this compound can interact through π-π stacking. nih.gov These interactions, arising from electrostatic and dispersion forces, contribute to the cohesive energy of the crystal. The substitution pattern on the benzene ring significantly influences the strength and geometry of these interactions. nih.gov The presence of electron-withdrawing bromine atoms and an electron-donating methyl group creates a non-uniform electron distribution on the aromatic ring, which can favor offset or slipped-stack arrangements over a face-to-face orientation to minimize electrostatic repulsion. researchgate.net

Table 3: Typical Interaction Energies in Molecular Crystals

Interaction TypeTypical Energy Range (kJ/mol)
O-H···O Hydrogen Bond (Dimer)30 - 60
C-Br···O Halogen Bond5 - 25
π-π Stacking5 - 20
van der Waals ForcesVariable (depends on surface area)

Thermodynamic Properties from Computational Methods

Computational chemistry provides a route to determine the standard thermodynamic properties of this compound, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (C°p). nist.gov These properties are calculated from the vibrational frequencies obtained through DFT calculations. By applying statistical mechanics principles, the translational, rotational, and vibrational contributions to the thermodynamic functions can be determined.

The calculated enthalpy of formation for the gaseous state can be combined with the sublimation enthalpy, which can be estimated from the calculated lattice energy, to predict the enthalpy of formation in the solid state. mpg.de These computational predictions are valuable, especially when experimental data is scarce. They provide fundamental data for understanding the compound's stability and reactivity.

Table 4: Computationally Derived Thermodynamic Properties for a Representative Substituted Benzoic Acid

PropertySymbolCalculated Value (Gas Phase, 298.15 K)Units
Standard Enthalpy of FormationΔfH°-(200 to -250)kJ·mol⁻¹
Standard Entropy230 - 240J·K⁻¹·mol⁻¹
Heat CapacityC°p150 - 170J·K⁻¹·mol⁻¹
Note: These are estimated ranges based on similar molecules like 2-methyl-3-buten-2-ol (B93329) and may vary for this compound. nist.gov

Applications of 2,5 Dibromo 3 Methylbenzoic Acid in Advanced Chemical Synthesis and Materials Science

Strategies for Medicinal Chemistry Building Blocks and Agrochemistry Intermediates

Halogenated benzoic acids are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine atoms in 2,5-Dibromo-3-methylbenzoic acid provides reactive sites for a variety of coupling reactions, allowing for the construction of more complex molecular architectures.

The 2,5-disubstituted benzoic acid scaffold is a validated structural motif for creating targeted therapeutic agents. nih.gov Researchers utilize this core structure to develop inhibitors for specific biological targets, particularly in oncology.

A notable application is in the design of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov Structure-based design efforts have shown that the 2,5-substituted benzoic acid core can be elaborated to create potent and selective inhibitors. nih.gov The synthetic strategy involves using the benzoic acid as a central scaffold, with the bromine atoms serving as handles for introducing other chemical groups that can interact with specific pockets of the target proteins. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the substitution pattern on the aromatic ring is critical for achieving high binding affinity and selectivity. nih.gov

Similarly, other halogenated benzoic acid derivatives are crucial intermediates in the synthesis of modern therapeutics. For instance, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for manufacturing SGLT2 inhibitors, a class of drugs used for treating type 2 diabetes. thieme-connect.com The industrial-scale synthesis of this intermediate often involves the bromination of a terephthalate (B1205515) precursor. thieme-connect.com The synthesis of 2-bromo-3-methylbenzoic acid has been documented, starting from p-nitrotoluene, providing a foundational pathway for related structures. orgsyn.org Furthermore, compounds like 3,5-dibromo-2-aminobenzaldehyde are described as widely used medicinal intermediates, underscoring the value of this structural class in drug development. google.com

These examples highlight a common strategy in medicinal chemistry: using a well-defined, multifunctional core like this compound as a platform to build more elaborate molecules, enabling the exploration of chemical space to optimize biological activity.

Analytical Applications of the Compound

The purity and precise structure of chemical compounds are paramount in research and industrial applications. This compound serves as a valuable tool in analytical chemistry for quality control and method development.

This compound, as a pure, well-characterized substance, is an ideal reference standard. In chromatography, such as High-Performance Liquid Chromatography (HPLC), it can be used to calibrate instruments and identify the compound in complex reaction mixtures. For example, analytical methods developed for related compounds like methyl 2-amino-3,5-dibromobenzoate demonstrate the typical conditions used for separating halogenated aromatic acids. sielc.com These methods are often scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Table 1: Example HPLC Conditions for a Related Halogenated Benzoic Acid Derivative

Parameter Condition
Column Type Reverse Phase (Newcrom R1)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Mass-Spec Comp. Phosphoric acid can be replaced with formic acid
Application Analytical separation, impurity isolation, pharmacokinetics

Data derived from a method for Methyl 2-amino-3,5-dibromobenzoate. sielc.com

In spectroscopy, the distinct signals of this compound in various analyses serve as a benchmark. Well-documented spectra are available for closely related analogs, which are used for structural confirmation and purity assessment. spectrabase.comnih.govnih.gov The availability of characterized 13C NMR, IR, and Raman spectra for bromo-methylbenzoic acids allows chemists to verify the identity and integrity of their synthesized materials by comparing the resulting spectra to the known standard. spectrabase.comnih.govnih.gov

The synthesis of halogenated aromatic compounds can often result in a mixture of products, including positional isomers and molecules with varying degrees of halogenation. Developing robust analytical methods to separate and quantify these species is a significant challenge.

Compounds like this compound are instrumental in this process. Its defined structure allows it to be used as a model compound for developing and validating new analytical techniques. For example, new chromatographic columns or mobile phase compositions can be tested for their ability to resolve this compound from other closely related impurities.

Furthermore, studies on other polyhalogenated benzoic acids, such as 2,3,4,5,6-pentabromobenzoic acid, highlight the analytical challenges in purifying such compounds and the methods used to confirm purity, including mass spectrometry and NMR. mdpi.com Theoretical studies, like Density Functional Theory (DFT) calculations, are also employed to understand the molecular and electronic structures of halogenated benzoic acids, which can aid in predicting their spectroscopic and chromatographic behavior. researchgate.netjocpr.com By providing a reliable experimental data point, this compound can help refine these theoretical models, leading to more accurate predictive power for the entire class of halogenated aromatic acids.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-bromo-3-methylbenzoic acid
2-amino-3-methyl-5-chlorobenzoic acid
3,5-dibromo-2-aminobenzaldehyde
4-bromo-3-(methoxymethoxy) benzoic acid
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
2,3,4,5,6-pentabromobenzoic acid
m-toluic acid
methyl 2-aminobenzoate
p-nitrotoluene

Q & A

Q. What synthetic routes are recommended for preparing 2,5-Dibromo-3-methylbenzoic acid, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via bromination of 3-methylbenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) or under UV light. Reaction yields depend on:
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like debromination .
  • Stoichiometry : Excess bromine (2.2–2.5 equivalents) ensures complete di-substitution.
    Table 1 : Optimization Parameters for Bromination
ParameterOptimal RangeImpact on Yield
SolventDMSO/CH₃CN85–92%
Temperature70°CAvoids decomposition
CatalystFeBr₃Accelerates reaction

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies substituent positions via coupling patterns. For example, the methyl group at C3 appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns consistent with bromine’s electron-withdrawing effects .
  • FT-IR : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (theoretical m/z: 293.91 for C₈H₆Br₂O₂) .

Q. How can recrystallization be optimized to purify this compound?

  • Methodological Answer : Use a mixed solvent system (e.g., ethanol/water) to enhance solubility at elevated temperatures. Slow cooling (0.5°C/min) promotes crystal formation. Purity is confirmed by a sharp melting point (mp) range; literature reports mp ~180–182°C . Contaminants broaden the mp range, necessitating repeat crystallization .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites. For example, the carboxyl group’s electron-withdrawing effect directs nucleophiles to the para position of the methyl group. Gaussian09 or ORCA software packages can model transition states and activation energies .

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

  • Methodological Answer :
  • Deuterated Solvent Effects : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variations.
  • Dynamic Effects : Variable temperature NMR (VT-NMR) detects conformational changes or rotamers causing peak splitting .
  • Impurity Profiling : LC-MS identifies byproducts like mono-brominated intermediates .

Q. How does steric hindrance from the methyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The methyl group at C3 sterically blocks ortho positions, favoring Suzuki-Miyaura couplings at C2 and C5. Kinetic studies using Pd(PPh₃)₄ show >90% selectivity for C5 when bulky aryl boronic acids are used .

Q. What bioactivity assays are suitable for evaluating its potential as an enzyme inhibitor?

  • Methodological Answer :
  • Enzyme Kinetics : Measure IC₅₀ values against tyrosinase or COX-2 using spectrophotometric assays (e.g., inhibition of L-DOPA oxidation) .
  • Molecular Docking : AutoDock Vina predicts binding affinities to active sites, correlating with experimental IC₅₀ .

Q. How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing?

  • Methodological Answer : Synthesize ¹³C-labeled analogs at the methyl group via ¹³CH₃I alkylation. Tracking incorporation in bacterial cultures (e.g., E. coli) using LC-MS/MS reveals degradation pathways and intermediate metabolites .

Q. What mechanistic insights explain unexpected oxidation products under acidic conditions?

  • Methodological Answer :
  • Pathway Analysis : Under H₂SO₄/KMnO₄, the methyl group oxidizes to a carboxyl group, forming 2,5-dibromobenzoic acid. GC-MS monitors intermediate aldehydes .
  • Radical Trapping : Add TEMPO to suppress radical chain reactions, confirming non-radical vs. radical mechanisms .

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2,5-Dibromo-3-methylbenzoic acid

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